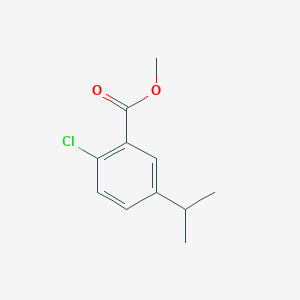

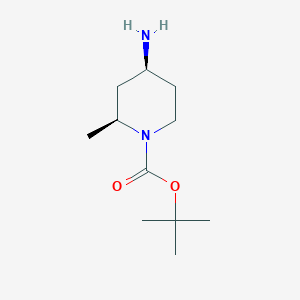

![molecular formula C26H28ClNO3 B6324915 (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole CAS No. 945864-47-1](/img/structure/B6324915.png)

(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The Fischer Indole Synthesis is a well-known method for the synthesis of indoles. This process involves the conversion of aryl hydrazones to indoles and requires elevated temperatures and the addition of Brønsted or Lewis acids .Molecular Structure Analysis

Indole is one of the most popular heterocyclic scaffolds in nature. The intriguing and challenging molecular architectures of polycyclic, naturally occurring indolyl compounds constitute a continuous stimulus for development in organic synthesis .Chemical Reactions Analysis

Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . The Fischer Indole Synthesis, a method that converts aryl hydrazones to indoles, is one such reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of indole-based compounds can vary greatly depending on the specific compound. Indoles are generally solid at room temperature and have a strong, unpleasant odor .Wissenschaftliche Forschungsanwendungen

Multicomponent Reactions

Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions allow for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds . This results in new heterocycles with chemical and biomedical relevance .

Pharmaceutical Applications

Pharmaceutical agents containing an indole skeleton in their framework possess a wide range of pharmacological properties . These include antiviral, antitumor, analgesic, and other therapeutic activities . Over the past few decades, the FDA has approved over 40 indole-containing drugs for the treatment of various clinical conditions .

Synthesis of Carbazoles

Indoles can be used as a template for the synthesis of carbazoles . This process involves transition-metal catalyzed C–H functionalization, metal-free cyclization, three-component reaction, and electrophilic iodocyclizations .

Biological Activities

Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . They have been used in the development of drugs with excellent pharmacokinetic and pharmacological effects .

Development of New Drugs

The development of indole-related drugs has attracted significant attention from medicinal chemists . This is due to the wide range of pharmacological properties that these compounds possess .

Design of Polycyclic Structures

Indoles have been used in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds . This has led to the creation of promising new heterocycles with chemical and biomedical relevance .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (1S)-1-(chloromethyl)-9-methyl-5-phenylmethoxy-1,2-dihydrobenzo[e]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO3/c1-17-9-8-12-20-22(30-16-18-10-6-5-7-11-18)13-21-24(23(17)20)19(14-27)15-28(21)25(29)31-26(2,3)4/h5-13,19H,14-16H2,1-4H3/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOVHCHSWKXMQF-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

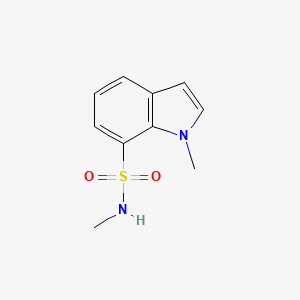

![9-([1,1'-Biphenyl]-3-yl)-3,6-dibromo-9H-carbazole](/img/structure/B6324919.png)